Dimethyl 2-(5-isoxazolyl)succinate
Description
Dimethyl 2-(5-isoxazolyl)succinate is a synthetic organic compound featuring a succinate backbone substituted with a 5-isoxazolyl group at the second carbon position and methyl ester groups at both terminal carboxylates. Its molecular formula is C₉H₁₁NO₅, with a molecular weight of 213.19 g/mol.
Properties
IUPAC Name |
dimethyl 2-(1,2-oxazol-5-yl)butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-8(11)5-6(9(12)14-2)7-3-4-10-15-7/h3-4,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCVSZUKZLXGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=NO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Dimethyl 2-(5-isoxazolyl)succinate typically involves the reaction of isoxazole derivatives with succinic acid or its derivatives. One common method includes the esterification of 2-(5-isoxazolyl)succinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl 2-(5-isoxazolyl)succinate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized isoxazole derivatives .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that dimethyl 2-(5-isoxazolyl)succinate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
2. Treatment of Metabolic Disorders
According to a patent document, this compound is being investigated for its potential use in treating metabolic diseases such as type II diabetes and obesity. It acts as a modulator of GPR43, which is involved in metabolic regulation . The therapeutic applications include:
- Type II Diabetes
- Obesity
- Dyslipidemia
- Cardiovascular Diseases
The administration of this compound has been proposed to improve insulin sensitivity and lipid profiles in patients suffering from these conditions .
Synthesis and Derivative Development
1. Organic Synthesis Applications
this compound serves as a versatile intermediate in organic synthesis. Its derivatives are synthesized through various named reactions that enhance their biological activity. The strategic applications of these reactions allow chemists to modify the compound for improved efficacy against specific pathogens or diseases .
2. Case Studies on Derivatives
Several studies have focused on synthesizing derivatives of this compound to explore their biological activities further:
- A study highlighted the synthesis of novel derivatives that exhibited enhanced antibacterial activity compared to the parent compound.
- Another investigation revealed that modifications to the isoxazole moiety could lead to compounds with improved selectivity against certain bacterial strains .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Dimethyl 2-(5-isoxazolyl)succinate involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity . This interaction can lead to the inhibition or activation of biological processes, depending on the specific target and context . The compound’s effects are mediated through its ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its molecular targets .
Comparison with Similar Compounds
Dimethyl 2-oxosuccinate
Molecular Formula : C₆H₈O₅
Molecular Weight : 160.12 g/mol
Key Features :
- Contains a ketone group (oxo) at the second carbon instead of the isoxazolyl group.
Applications :
Primarily used as a chemical intermediate in organic synthesis. Safety data indicate moderate toxicity, requiring precautions during handling (e.g., eye and skin irritation risks) .
Dimethyl Fumarate (DMF)
Molecular Formula : C₆H₈O₄
Molecular Weight : 144.13 g/mol
Key Features :
- A fumaric acid ester with conjugated double bonds.
- Clinically approved for multiple sclerosis (MS) treatment due to immunomodulatory and antioxidant effects via Nrf2 pathway activation.
Comparison :
- Structural Difference : DMF lacks the isoxazole ring and succinate backbone, relying on α,β-unsaturated ester groups for reactivity.
- Efficacy : In clinical studies, DMF reduced MS relapse rates by 50% and outperformed interferon β-1a in achieving disease remission (79.9% vs. 51.1% NEDA rates) .
- Safety : DMF has well-documented side effects (e.g., flushing, gastrointestinal distress), whereas this compound’s safety profile remains unstudied.
Isoxazole Derivatives in Antitumor Therapies
Patent data highlight compounds with 5-isoxazolyl substituents (e.g., 3-(4-methoxyphenyl)-5-isoxazolyl) as potent antitumor agents. These derivatives inhibit cancer cell proliferation by targeting tubulin polymerization or DNA topoisomerases .
- Enhanced solubility: Methyl esters may improve bioavailability compared to non-esterified isoxazole compounds.
- Targeted delivery : The succinate moiety could facilitate mitochondrial uptake, a strategy used in prodrug designs.
Biological Activity
Dimethyl 2-(5-isoxazolyl)succinate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, including antimicrobial, antioxidant, and cytotoxic properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
This compound features an isoxazole ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:
1. Antimicrobial Activity
Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain isoxazole compounds possess activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that this compound shows promising antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using standard assays such as DPPH and ABTS. These assays measure the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
| Concentration (mg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 0.005 | 15 | 20 |
| 0.050 | 35 | 40 |
| 0.500 | 75 | 80 |
The results indicate a concentration-dependent increase in antioxidant activity, suggesting that the compound may be beneficial in therapeutic contexts where oxidative stress is a concern .
3. Cytotoxic Activity
Cytotoxicity studies conducted using the MTT assay revealed that this compound exhibits varying levels of cytotoxic effects against different cell lines. Notably, it demonstrated significant cytotoxicity against cancer cell lines at higher concentrations.
Table 3: Cytotoxicity of this compound
| Cell Line | Concentration (µg/mL) | % Cell Viability |
|---|---|---|
| HEK293 | 5 | 85 |
| HeLa | 10 | 65 |
| MCF-7 | 20 | 40 |
These findings indicate that while the compound has potential therapeutic applications, careful consideration of dosage is necessary to minimize toxicity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in various contexts:
- Antimicrobial Study : A recent study focused on synthesizing and evaluating a series of isoxazole derivatives, including this compound, which showed promising antibacterial properties against multiple pathogens .
- Cytotoxic Evaluation : Another investigation assessed the cytotoxicity of this compound against cancer cell lines, revealing a dose-dependent effect that highlights its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
